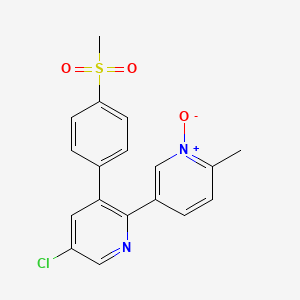

Etoricoxib-N1'-oxide

Description

BenchChem offers high-quality Etoricoxib-N1'-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Etoricoxib-N1'-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-2-(6-methyl-1-oxidopyridin-1-ium-3-yl)-3-(4-methylsulfonylphenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O3S/c1-12-3-4-14(11-21(12)22)18-17(9-15(19)10-20-18)13-5-7-16(8-6-13)25(2,23)24/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMLFAHIIJSUUPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C=C(C=C1)C2=C(C=C(C=N2)Cl)C3=CC=C(C=C3)S(=O)(=O)C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50658090 | |

| Record name | 5-{5-Chloro-3-[4-(methanesulfonyl)phenyl]pyridin-2-yl}-2-methyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50658090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325855-74-1 | |

| Record name | Etoricoxib-N1'-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0325855741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-{5-Chloro-3-[4-(methanesulfonyl)phenyl]pyridin-2-yl}-2-methyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50658090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETORICOXIB-N1'-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FP09886CY9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Etoricoxib-N1'-oxide: A Comprehensive Technical Guide to its Chemical Structure and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etoricoxib-N1'-oxide is a notable metabolite of Etoricoxib, a highly selective cyclooxygenase-2 (COX-2) inhibitor widely used for the management of pain and inflammation associated with various arthritic conditions. As a product of in-vivo metabolism, the formation of Etoricoxib-N1'-oxide is a key consideration in pharmacokinetic and drug metabolism studies of the parent compound. This technical guide provides an in-depth exploration of the chemical structure, molecular weight, and physicochemical properties of Etoricoxib-N1'-oxide, along with a discussion of the analytical methodologies pertinent to its characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development, metabolism, and analytical sciences.

Chemical Structure and Molecular Properties

Etoricoxib-N1'-oxide is structurally derived from its parent compound, Etoricoxib, through the oxidation of the nitrogen atom at the 1'-position of the pyridine ring. This modification significantly alters the electronic and steric properties of the molecule, which can influence its biological activity and pharmacokinetic profile.

The systematic IUPAC name for Etoricoxib-N1'-oxide is 5-Chloro-6'-methyl-3-[4-(methylsulfonyl)phenyl]-2,3'-bipyridine 1'-oxide[1][2].

The chemical structure of Etoricoxib-N1'-oxide is depicted below:

Table 1: Key Molecular and Physicochemical Properties of Etoricoxib-N1'-oxide

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₁₅ClN₂O₃S | [1][2] |

| Molecular Weight | 374.84 g/mol | [1][2][3][] |

| CAS Number | 325855-74-1 | [1][2][3] |

| Appearance | White Solid | [5] |

| Solubility | Soluble in Methanol and DMSO | [1] |

Metabolic Formation of Etoricoxib-N1'-oxide

Etoricoxib undergoes extensive metabolism in humans, with less than 1% of the parent drug being excreted unchanged[6]. The metabolic pathways primarily involve oxidation reactions mediated by cytochrome P450 (CYP) enzymes in the liver[7][8]. The formation of Etoricoxib-N1'-oxide is a result of N-oxidation, a common metabolic route for compounds containing nitrogen heterocyclic rings. This biotransformation is a minor pathway compared to the major metabolic route of 6'-methyl hydroxylation[5][6].

The metabolic conversion of Etoricoxib to Etoricoxib-N1'-oxide is an important aspect of its overall disposition in the body. Understanding the formation of this and other metabolites is crucial for a complete characterization of the drug's safety and efficacy profile.

Caption: Metabolic pathways of Etoricoxib.

Synthesis and Isolation

While Etoricoxib-N1'-oxide is primarily encountered as a metabolite, its synthesis in a laboratory setting is essential for its use as a reference standard in analytical and pharmacological studies. A detailed, publicly available, step-by-step synthesis protocol for Etoricoxib-N1'-oxide is not extensively documented in the scientific literature. However, its preparation would logically involve the direct N-oxidation of Etoricoxib using a suitable oxidizing agent. Common reagents for the N-oxidation of pyridine derivatives include peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

The isolation and purification of Etoricoxib-N1'-oxide from a reaction mixture or a biological matrix would typically employ chromatographic techniques.

Experimental Protocols for Characterization

The definitive identification and characterization of Etoricoxib-N1'-oxide rely on a combination of spectroscopic and chromatographic techniques. As a Senior Application Scientist, the rationale behind the selection of these methods is to ensure unambiguous structural elucidation and purity assessment.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is the cornerstone for assessing the purity of Etoricoxib-N1'-oxide and for its quantification in various matrices. The choice of a reversed-phase (RP) column, such as a C18, is predicated on the non-polar nature of the bipyridine core, while the inclusion of a polar modifier in the mobile phase allows for the effective elution of the more polar N-oxide metabolite.

Step-by-Step HPLC Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of a buffered aqueous solution (e.g., ammonium acetate or phosphate buffer) and an organic solvent such as acetonitrile or methanol. The specific ratio is optimized to achieve adequate separation from Etoricoxib and other potential impurities.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where both Etoricoxib and Etoricoxib-N1'-oxide exhibit significant absorbance.

-

Sample Preparation: The sample is dissolved in a suitable solvent, typically the mobile phase or a component of it, and filtered through a 0.45 µm filter before injection.

Rationale for Methodological Choices:

-

Reversed-Phase Chromatography: This is the most common and versatile mode of HPLC for pharmaceutical analysis due to its applicability to a wide range of compound polarities. The non-polar stationary phase (C18) interacts with the non-polar regions of the analytes, and the polar mobile phase facilitates their elution.

-

Buffered Mobile Phase: The use of a buffer helps to control the pH of the mobile phase, which is crucial for maintaining the consistent ionization state of the analytes and ensuring reproducible retention times.

-

UV Detection: This is a robust and widely available detection method that is suitable for compounds containing chromophores, such as the aromatic rings in Etoricoxib-N1'-oxide.

Caption: General workflow for HPLC analysis.

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of Etoricoxib-N1'-oxide. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to confirm the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pattern, providing valuable structural information.

Key Mass Spectrometric Features:

-

Molecular Ion: In positive ion mode electrospray ionization (ESI), Etoricoxib-N1'-oxide is expected to show a prominent protonated molecule [M+H]⁺ at an m/z corresponding to its molecular weight plus the mass of a proton.

-

Fragmentation: A characteristic fragmentation pathway for N-oxides is the neutral loss of an oxygen atom (-16 Da). This would result in a fragment ion with an m/z corresponding to the protonated Etoricoxib molecule. Further fragmentation would likely involve the cleavage of the sulfonyl group and the bipyridine ring system.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

NMR spectroscopy provides the most detailed information about the chemical structure of Etoricoxib-N1'-oxide. Both ¹H and ¹³C NMR are essential for a complete structural assignment.

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons on the bipyridine and phenyl rings, as well as the methyl protons of the sulfonyl and the 6'-methyl groups. The N-oxidation of the pyridine ring would induce downfield shifts for the adjacent protons due to the deshielding effect of the N-oxide group.

-

¹³C NMR: The carbon NMR spectrum would complement the proton data, with the carbons adjacent to the N-oxide group also experiencing a downfield shift.

A comprehensive 2D NMR analysis, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments, would be necessary to unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms within the molecule.

Conclusion

Etoricoxib-N1'-oxide is a key metabolite of Etoricoxib, and a thorough understanding of its chemical and physical properties is paramount for researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry. This technical guide has provided a detailed overview of its chemical structure, molecular weight, and the analytical methodologies required for its robust characterization. The provided protocols and the rationale behind the experimental choices are intended to equip scientists with the necessary knowledge to confidently work with this important molecule. The continued investigation into the properties and behavior of Etoricoxib-N1'-oxide will further enhance our understanding of the overall disposition of Etoricoxib in biological systems.

References

-

Allmpus. Etoricoxib N1-Oxide. Allmpus Research and Development. Available from: [Link].

-

Pharmace Research Laboratory. Etoricoxib N1-Oxide. Pharmace Research Laboratory. Available from: [Link].

-

Agrawal, N. G., et al. (2003). Absorption, Metabolism, and Excretion of Etoricoxib, a Potent and Selective Cyclooxygenase-2 Inhibitor, in Healthy Male Volunteers. Drug Metabolism and Disposition, 31(3), 224-232. Available from: [Link].

-

Prajapati, M. R., et al. (2021). A Review on Various Analytical Methodologies for Etoricoxib. Advanced Journal of Graduate Research, 10(1), 60-70. Available from: [Link].

-

Splendid Lab Pvt. Ltd. Etoricoxib N1-Oxide. Splendid Lab Pvt. Ltd. Available from: [Link].

- Dallinger, D., et al. (2015). Process for the synthesis of etoricoxib. U.S. Patent No. 9,024,030. Washington, DC: U.S. Patent and Trademark Office.

-

Global Substance Registration System. ETORICOXIB-N1'-OXIDE. Global Substance Registration System. Available from: [Link].

-

Rodrigues, A. D., et al. (2011). Etoricoxib Coated Tablets: Bioequivalence Assessment between Two Formulations Administered under Fasting Conditions. Clinical Pharmacology in Drug Development, 1(1), 19-27. Available from: [Link].

-

Pharmaffiliates. Etoricoxib N1'-Oxide. Pharmaffiliates. Available from: [Link].

-

Pal, T. K., et al. (2006). Development and validation of an HPLC method for analysis of etoricoxib in human plasma. Indian Journal of Pharmaceutical Sciences, 68(4), 483. Available from: [Link].

-

Wikipedia. Etoricoxib. Wikipedia. Available from: [Link].

-

Determination Of Etoricoxib By Analytical And Bioanalytical Methods: A Review. (2022). Journal of Pharmaceutical Negative Results, 13(3). Available from: [Link].

-

Zschenderlein, K. H., et al. (2003). Clinical pharmacokinetic and pharmacodynamic profile of etoricoxib. Clinical Pharmacokinetics, 42(11), 987-1004. Available from: [Link].

-

Rahman, M. M., et al. (2022). Fast and Sensitive HPLC-ESI-MS/MS Method for Etoricoxib Quantification in Human Plasma and Application to Bioequivalence Study. Molecules, 27(17), 5694. Available from: [Link].

Sources

- 1. journals.aijr.org [journals.aijr.org]

- 2. CN104693113A - Synthesis method of etoricoxib - Google Patents [patents.google.com]

- 3. scispace.com [scispace.com]

- 5. Preparation and characterization of etoricoxib solid dispersions using lipid carriers by spray drying technique - PMC [pmc.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. rjptonline.org [rjptonline.org]

Etoricoxib-N1'-oxide CAS number and physicochemical properties

This technical guide details the physicochemical properties, synthesis, and analytical profiling of Etoricoxib-N1'-oxide , a primary oxidative metabolite and process-related impurity of the selective COX-2 inhibitor Etoricoxib.

Impurity Profiling, Physicochemical Characterization, and Synthesis

Identity & Nomenclature

Etoricoxib-N1'-oxide is the N-oxidation product of the pyridine nitrogen within the 6'-methyl-3'-pyridyl moiety of Etoricoxib. In drug development, it serves as a critical reference standard for stability testing (oxidative degradation) and metabolite identification (Phase I metabolism).

| Attribute | Detail |

| Common Name | Etoricoxib-N1'-oxide (also Etoricoxib N-oxide) |

| CAS Number | 325855-74-1 |

| Alternative CAS | 325855-71-8 (Often associated with the regioisomer or generic impurity listings) |

| IUPAC Name | 5-Chloro-6'-methyl-3-[4-(methylsulfonyl)phenyl]-2,3'-bipyridine 1'-oxide |

| Molecular Formula | C₁₈H₁₅ClN₂O₃S |

| Molecular Weight | 374.84 g/mol |

| SMILES | Cc1ccc(c[n+]1[O-])c2ncc(Cl)cc2c3ccc(cc3)S(=O)(=O)C |

| Structural Class | Pyridine N-oxide; Diarylheterocycle |

Physicochemical Profile

The N-oxidation of the pyridine ring significantly alters the electronic and solubility profile compared to the parent drug. The N-oxide moiety introduces a formal charge separation (

| Property | Data / Characteristic | Comparative Note (vs. Etoricoxib) |

| Appearance | Off-white to pale yellow solid | Similar to parent, though often more amorphous upon rapid precipitation. |

| Solubility | Soluble in DMSO, Methanol, Dichloromethane. | Enhanced polarity typically increases solubility in polar aprotic solvents compared to the parent. |

| LogP (Predicted) | ~2.5 - 3.0 | Lower than Etoricoxib (LogP ~3.9), reflecting increased hydrophilicity due to the N-oxide dipole. |

| pKa | ~0.8 - 1.0 (N-oxide oxygen protonation) | The basicity of the pyridine nitrogen is lost; the N-oxide oxygen is very weakly basic. |

| H-Bond Acceptors | 4 | Increased by 1 (Oxygen of N-oxide). |

| Retention Time (RP-HPLC) | RRT ~0.8 - 0.9 (Method Dependent) | Elutes earlier than Etoricoxib in Reverse Phase (C18) due to higher polarity. |

Formation & Metabolic Pathway

Etoricoxib undergoes extensive metabolism. The N1'-oxide is formed via cytochrome P450-mediated oxidation (primarily CYP3A4) or through oxidative stress degradation.

Figure 1: Pathway illustrating the conversion of Etoricoxib to its N-oxide derivative via enzymatic or chemical oxidation.

Synthesis Protocol (Laboratory Scale)

For analytical standard generation, the N-oxide is synthesized via direct oxidation using meta-chloroperoxybenzoic acid (m-CPBA). This method is preferred for its selectivity towards the electron-rich pyridine nitrogen.

Reagents & Materials

-

Precursor: Etoricoxib (Pure API)

-

Oxidant: m-CPBA (77% max)

-

Solvent: Dichloromethane (DCM) (Anhydrous)

-

Quench: Sodium Bicarbonate (sat. aq.)

-

Purification: Silica Gel (230-400 mesh)

Step-by-Step Workflow

-

Dissolution: Dissolve 1.0 eq of Etoricoxib in DCM (10 mL/g) under nitrogen atmosphere. Cool to 0°C.

-

Oxidation: Dropwise add m-CPBA (1.1 - 1.2 eq) dissolved in DCM. Maintain temperature < 5°C to prevent over-oxidation or N-oxide rearrangement.

-

Reaction Monitoring: Stir at 0°C for 1 hour, then warm to Room Temperature (RT). Monitor by TLC (Mobile Phase: 5% MeOH in DCM). The N-oxide will appear as a more polar spot (lower Rf).

-

Workup:

-

Wash reaction mixture with 10% Na₂SO₃ (to reduce excess peroxide).

-

Wash with Sat. NaHCO₃ (to remove m-chlorobenzoic acid byproduct).

-

Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude residue via Flash Column Chromatography.

-

Gradient: 0% → 5% Methanol in DCM.

-

Isolation: Collect fractions containing the product (confirmed by MS: m/z 375 [M+H]⁺).

-

Figure 2: Logical workflow for the chemical synthesis and purification of Etoricoxib-N1'-oxide.

Analytical Characterization

To validate the identity of Etoricoxib-N1'-oxide, the following analytical criteria must be met.

A. Mass Spectrometry (LC-MS)

-

Ionization: ESI Positive Mode.

-

Parent Ion: Etoricoxib [M+H]⁺ = 359.1.

-

N-Oxide Ion: [M+H]⁺ = 375.1 (+16 Da shift).

-

Fragmentation Pattern: N-oxides often show a characteristic loss of oxygen [M-16] or loss of OH [M-17] in MS/MS spectra.

B. NMR Spectroscopy (1H NMR)

-

Key Shift: The protons on the pyridine ring adjacent to the N-oxide nitrogen (positions 2' and 4' relative to the N) typically exhibit a downfield shift (deshielding) compared to the parent Etoricoxib due to the positive charge character on the nitrogen, although the electron-rich oxygen can sometimes cause shielding effects at ortho positions depending on resonance.

-

Methyl Group: The 6'-methyl group signal may shift slightly due to the electronic change in the ring.

C. HPLC Parameters (Reference Method)

-

Column: C18 (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5 µm).

-

Mobile Phase: Acetonitrile : Phosphate Buffer (pH 3.5) [40:60 v/v].

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV @ 234 nm or 280 nm.

-

Elution Order: Etoricoxib-N1'-oxide (Polar) → Etoricoxib (Non-polar).

Stability & Storage

-

Hygroscopicity: N-oxides can be hygroscopic.

-

Thermal Stability: Generally stable at room temperature but may deoxygenate under high thermal stress or strong reducing conditions.

-

Storage: Store at 2-8°C (Refrigerated) under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption and secondary degradation.

References

-

Veeprho Laboratories. Etoricoxib N1-Oxide | CAS 325855-74-1.[2] Retrieved from

-

LGC Standards. Etoricoxib N-Oxide Reference Standard. Retrieved from

-

Pharmaffiliates. Etoricoxib Impurity Profiling and Standards. Retrieved from

- Chauret, N., et al. (2001). In vitro metabolism considerations... of the COX-2 inhibitor etoricoxib. Bioorganic & Medicinal Chemistry Letters.

-

ResearchGate. Analytical Method Development for Etoricoxib. Retrieved from

Sources

A Technical Guide to the Cytochrome P450-Mediated Metabolism of Etoricoxib with a Focus on N-Oxidation

This guide provides an in-depth examination of the metabolic fate of Etoricoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, with a specific focus on the role of the cytochrome P450 (CYP) enzyme superfamily in its biotransformation. We will dissect the primary metabolic pathways, elucidate the mechanistic underpinnings of CYP-catalyzed reactions, and provide validated, field-proven experimental protocols for the characterization of these processes in a drug development setting.

Introduction: The Clinical and Metabolic Profile of Etoricoxib

Etoricoxib is a non-steroidal anti-inflammatory drug (NSAID) prescribed for conditions such as osteoarthritis and rheumatoid arthritis.[1] Its efficacy is derived from its high selectivity for the COX-2 enzyme, which theoretically improves its gastrointestinal safety profile compared to non-selective NSAIDs.[2]

The clinical pharmacokinetics of Etoricoxib are heavily influenced by its extensive hepatic metabolism; less than 1% of a dose is excreted unchanged in the urine.[3][4][5] Therefore, understanding its metabolic pathways is paramount for predicting its clearance, half-life, and potential for drug-drug interactions (DDIs). Etoricoxib is primarily eliminated through biotransformation into more polar metabolites, which are then excreted.[6] The two principal oxidative pathways are 6'-methyl hydroxylation and, to a lesser extent, 1'-N-oxidation.[4]

The Cytochrome P450 Superfamily: Nature's Premier Oxidative Catalyst

The cytochrome P450 enzymes are a large family of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including the majority of clinically used drugs.[7][8] These enzymes catalyze a variety of oxidative reactions, generally following the stoichiometry:

NAD(P)H + O₂ + Substrate → NAD(P)⁺ + H₂O + Oxidized Substrate[8]

The catalytic cycle involves the activation of molecular oxygen by the heme iron center, culminating in the formation of a highly reactive ferryl-oxo intermediate known as Compound I (FeO³⁺).[8][9] This powerful oxidizing species is responsible for abstracting electrons or hydrogen atoms from substrates, leading to their oxidation.

For heteroatoms like nitrogen, the mechanism of N-oxidation is believed to involve a single electron transfer (SET) from the lone pair of electrons on the nitrogen to the ferryl species.[10] This is followed by an oxygen rebound step to form the N-oxide product.[10]

Elucidating the Key CYP Isozymes in Etoricoxib Metabolism

While multiple CYP enzymes contribute to the overall metabolism of Etoricoxib, a clear hierarchy of activity has been established through rigorous in vitro studies.

The Principal Contributor: CYP3A4

The vast majority of scientific literature identifies CYP3A4 as the primary enzyme responsible for Etoricoxib metabolism.[3][11][12][13][14] Studies using human liver microsomes (HLMs) and recombinant human CYP enzymes have shown that CYP3A4 is the main catalyst for the major metabolic pathway: the formation of the 6'-hydroxymethyl metabolite.[3][13][15] This pathway is quantitatively the most significant, ultimately leading to the formation of a 6'-carboxylic acid derivative, which is the major metabolite found in excreta.[4] The dominance of CYP3A4 is clinically relevant, as co-administration of Etoricoxib with strong CYP3A inducers (like rifampin) or inhibitors (like ketoconazole) can significantly alter its plasma concentrations.[16] For instance, rifampin co-administration leads to a ~65% decrease in Etoricoxib AUC, while ketoconazole causes a ~43% increase.[16]

Ancillary Roles of Other CYP Isozymes

While CYP3A4 accounts for the bulk of the activity (estimated at ~60%), other isozymes play a secondary, or ancillary, role.[15] These include:

This metabolic redundancy ensures that clearance of the drug is not solely dependent on a single enzyme, which can be beneficial in populations with genetic polymorphisms affecting CYP3A4 activity.

The N-Oxidation Pathway: A Minor Route

In vivo and in vitro data consistently show that 1'-N'-oxidation, which forms the etoricoxib-1'-N-oxide metabolite, is a minor pathway compared to 6'-methylhydroxylation.[4][15] While the specific CYP contributions to this minor pathway are less delineated than for the hydroxylation route, it is logical to assume that the same pool of enzymes, led by CYP3A4, is involved.

The overall metabolic scheme is visualized below.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. mdpi.com [mdpi.com]

- 3. Etoricoxib Coated Tablets: Bioequivalence Assessment between Two Formulations Administered under Fasting Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Absorption, metabolism, and excretion of etoricoxib, a potent and selective cyclooxygenase-2 inhibitor, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Clinical pharmacokinetic and pharmacodynamic profile of etoricoxib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. courses.washington.edu [courses.washington.edu]

- 10. courses.washington.edu [courses.washington.edu]

- 11. ClinPGx [clinpgx.org]

- 12. Analysis of etoricoxib in plasma by LC-UV-MS/MS â Vitas Analytical Services [vitas.no]

- 13. researchgate.net [researchgate.net]

- 14. Quantification of Etoricoxib in Low Plasma Volume by UPLC-PDA and Application to Preclinical Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Role of human liver cytochrome P4503A in the metabolism of etoricoxib, a novel cyclooxygenase-2 selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The effects of modifying in vivo cytochrome P450 3A (CYP3A) activity on etoricoxib pharmacokinetics and of etoricoxib administration on CYP3A activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Fast and Sensitive HPLC-ESI-MS/MS Method for Etoricoxib Quantification in Human Plasma and Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Activity of Etoricoxib Metabolites vs. Parent Drug: A Technical Analysis

Executive Summary

This technical guide analyzes the pharmacological distinction between Etoricoxib (parent drug) and its primary metabolites. Etoricoxib is a highly selective cyclooxygenase-2 (COX-2) inhibitor used for analgesia and anti-inflammatory therapy.[1][2][3][4][5][6][7][8][9] The core pharmacokinetic consensus is that Etoricoxib undergoes extensive hepatic metabolism (>99%) to form pharmacologically inactive derivatives.

While the parent compound exhibits potent, isoform-selective inhibition of COX-2, its major metabolites—specifically the 6'-carboxylic acid and 6'-hydroxymethyl derivatives—demonstrate negligible to non-measurable inhibitory activity against both COX-1 and COX-2.[4] This "metabolic inactivation" is a critical safety feature, ensuring that renal accumulation of metabolites does not result in extended cyclooxygenase inhibition or unexpected toxicity.

Molecular Pharmacology of the Parent Compound

To understand the loss of activity in metabolites, we must first establish the structural basis of the parent drug's efficacy.

-

Molecule: Etoricoxib (5-chloro-6'-methyl-3-[4-(methylsulfonyl)phenyl]-2,3'-bipyridine).[3][4]

-

Mechanism of Action: Etoricoxib belongs to the "coxib" class (vicinal diaryl heterocycles).[7] It binds to the COX-2 active site, which differs from COX-1 by the presence of a hydrophilic side pocket (due to the substitution of Isoleucine-523 in COX-1 with Valine-523 in COX-2).

-

Binding Affinity: The central bipyridine ring and the methylsulfonyl group of Etoricoxib anchor the molecule within the COX-2 hydrophobic channel, stabilizing the enzyme-inhibitor complex.

Metabolic Biotransformation Pathways

Etoricoxib is metabolized primarily in the liver by cytochrome P450 (CYP) enzymes.[3][4][5][10] The dominant isoform responsible is CYP3A4 , with minor contributions from CYP2C9, CYP1A2, CYP2C19, and CYP2D6.[3][10][11]

The Oxidation Cascade

The metabolism proceeds via a specific oxidative sequence targeting the 6'-methyl group on the pyridyl ring:

-

Phase I (Functionalization): The 6'-methyl group is hydroxylated to form 6'-hydroxymethyl etoricoxib .

-

Phase I (Further Oxidation): This intermediate is rapidly oxidized to form 6'-carboxy etoricoxib (also known as the 6'-carboxylic acid derivative).

-

Phase II (Conjugation): Glucuronidation of the carboxylic acid moiety occurs to facilitate renal excretion.

Note: A minor pathway involves the formation of the 1'-N-oxide metabolite, but the 6'-carboxy derivative represents the major urinary metabolite (>65% of recovered radioactivity).[12]

Visualization: Metabolic Pathway (DOT)

Caption: Step-wise hepatic oxidation of Etoricoxib primarily mediated by CYP3A4, leading to the inactive 6'-carboxy metabolite.

Comparative Pharmacodynamics: Parent vs. Metabolites

This section details the quantitative loss of potency. The structural modification—converting a hydrophobic methyl group to a polar carboxylic acid—drastically alters the drug's ability to fit into the COX-2 binding pocket.

Data Summary: Inhibitory Potency (IC50)

The following table synthesizes data derived from human whole blood assays and recombinant enzyme assays.

| Compound | Structural Modification | COX-2 Activity (IC50) | COX-1 Activity (IC50) | Pharmacological Status |

| Etoricoxib (Parent) | N/A | ~1.1 µM (Potent) | >100 µM (Inactive) | Active |

| 6'-Hydroxymethyl | -CH3 → -CH2OH | > 100 µM (Weak/Null) | > 100 µM (Inactive) | Inactive (<1% of parent) |

| 6'-Carboxy | -CH3 → -COOH | Not Measurable | Not Measurable | Inactive |

| 1'-N-oxide | Pyridine N-oxidation | Not Measurable | Not Measurable | Inactive |

Mechanistic Explanation of Inactivity

-

Steric Hindrance & Polarity: The COX-2 active site is a hydrophobic channel. The conversion of the 6'-methyl group to a carboxylic acid (-COOH) introduces a highly polar, negatively charged moiety.

-

Binding Disruption: This charge creates electrostatic repulsion within the hydrophobic pocket and prevents the "lock-and-key" fit required to inhibit the enzyme.

-

Selectivity Impact: Since the metabolites cannot bind to COX-2, they also fail to bind to COX-1 (which has an even more restrictive channel), rendering them completely inert regarding cyclooxygenase inhibition.

Experimental Validation Protocols

As a researcher, you must validate these claims using self-consistent assays. Below is a standard workflow for isolating metabolites and testing their potency.

Protocol A: In Vitro Metabolism & Activity Screening

Objective: Generate metabolites using liver microsomes and screen for COX inhibition.[13]

-

Microsomal Incubation:

-

Reagents: Human Liver Microsomes (HLM), NADPH regenerating system (Mg2+, Glucose-6-phosphate, G6PDH), Phosphate buffer (pH 7.4).

-

Procedure: Incubate Etoricoxib (10 µM) with HLM at 37°C for 60 minutes.

-

Control: Use Heat-Inactivated Microsomes (Negative Control) and Midazolam (CYP3A4 Positive Control).

-

-

Metabolite Extraction:

-

Quench reaction with ice-cold Acetonitrile (ACN).

-

Centrifuge at 10,000 x g for 10 min to pellet proteins.

-

Collect supernatant containing Parent + Metabolites.

-

-

LC-MS/MS Identification:

-

Inject supernatant into HPLC coupled with Triple Quadrupole MS.

-

Monitor Transitions:

-

Parent (m/z 359 → 280).

-

Hydroxymethyl (m/z 375 → product ions).

-

Carboxy (m/z 389 → product ions).

-

-

-

COX Inhibition Assay (Validation Step):

-

Isolate fractions corresponding to the metabolites via preparative HPLC.

-

Introduce isolated fractions to a COX-Fluorescent Inhibitor Screening Assay .

-

Readout: Measure fluorescence (Resorufin) produced by the reaction of PGG2 with ADHP. High fluorescence = Low Inhibition (Inactive Metabolite).

-

Visualization: Experimental Workflow (DOT)

Caption: Workflow for generating, isolating, and validating the pharmacological inactivity of Etoricoxib metabolites.

Clinical Implications

The inactivity of Etoricoxib metabolites is a cornerstone of its clinical safety profile, particularly in special populations.

-

Renal Impairment: Etoricoxib metabolites are excreted renally. In patients with severe renal insufficiency, these metabolites accumulate in the plasma. However, because they are pharmacologically inert , this accumulation does not result in increased COX-2 inhibition or related side effects (e.g., fluid retention, hypertension).

-

Drug-Drug Interactions: While the metabolites are inactive on COX enzymes, the parent drug's metabolism via CYP3A4 implies that strong CYP3A4 inducers (e.g., Rifampin) can reduce efficacy by accelerating the conversion to these inactive metabolites. Conversely, CYP3A4 inhibitors (e.g., Ketoconazole) may increase parent drug exposure.

References

-

Rodrigues, A. D., et al. (2003). "Absorption, Metabolism, and Excretion of Etoricoxib, a Potent and Selective Cyclooxygenase-2 Inhibitor, in Healthy Male Volunteers." Drug Metabolism and Disposition, 31(2), 224–232.[8][12] Link

-

Kassahun, K., et al. (2001). "Role of Human Liver Cytochrome P450 3A in the Metabolism of Etoricoxib." Drug Metabolism and Disposition, 29(6), 813-820. Link

-

Takemoto, J. K., et al. (2008). "Clinical Pharmacokinetic and Pharmacodynamic Profile of Etoricoxib."[3] Clinical Pharmacokinetics, 47(11), 703–720.[3] Link

-

European Medicines Agency (EMA). "Arcoxia (Etoricoxib) Summary of Product Characteristics." EMA Official Website. Link

-

Agrawal, N. G., et al. (2001). "Single-dose pharmacokinetics of etoricoxib, a selective inhibitor of cyclooxygenase-2, in man." Journal of Clinical Pharmacology, 41(10), 1106-1110. Link

Sources

- 1. Characterization of etoricoxib, a novel, selective COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics and bioequivalence of generic etoricoxib in healthy volunteers - GaBIJ [gabi-journal.net]

- 5. Etoricoxib Coated Tablets: Bioequivalence Assessment between Two Formulations Administered under Fasting Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. madbarn.com [madbarn.com]

- 7. Clinical pharmacology of etoricoxib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. preprints.org [preprints.org]

- 9. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Clinical pharmacokinetic and pharmacodynamic profile of etoricoxib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Absorption, metabolism, and excretion of etoricoxib, a potent and selective cyclooxygenase-2 inhibitor, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Role of human liver cytochrome P4503A in the metabolism of etoricoxib, a novel cyclooxygenase-2 selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Characterization of Etoricoxib Oxidative Degradation Products: Mechanisms, Profiling, and Control

This guide provides a comprehensive technical analysis of the oxidative degradation profile of Etoricoxib, designed for pharmaceutical scientists and analytical chemists.

Executive Summary

Etoricoxib (5-chloro-6'-methyl-3-[4-(methylsulfonyl)phenyl]-2,3'-bipyridine) is a selective COX-2 inhibitor exhibiting high stability under neutral and acidic hydrolytic conditions.[1] However, its bipyridine scaffold renders it susceptible to specific oxidative pathways, primarily N-oxidation and methyl group oxidation , under stress conditions.

This guide details the mechanistic formation of these impurities, provides a self-validating forced degradation protocol, and outlines the LC-MS/MS analytical strategy required for their structural elucidation.

Mechanistic Pathways of Oxidation

The oxidative degradation of Etoricoxib is driven by the electron-rich nitrogen atoms in the pyridine rings and the benzylic-like methyl group. Understanding these mechanisms is critical for distinguishing between process impurities, degradants, and metabolites.

Primary Pathway: Pyridine N-Oxidation

The most thermodynamically favorable oxidative degradation product is Etoricoxib 1'-N-oxide .

-

Mechanism: Electrophilic attack by an oxygen species (e.g., peroxides, peracids) on the lone pair of the pyridine nitrogen.

-

Selectivity: The pyridine ring bearing the methyl group (the 2,3'-bipyridine system) is more electron-rich, making the 1'-nitrogen the primary site for oxidation compared to the sulfone-substituted phenyl ring.

-

Chemical Structure:

(Mass shift: +16 Da).

Secondary Pathway: Methyl Group Oxidation

While primarily observed as a metabolic pathway (mediated by CYP3A4 in vivo), radical-mediated oxidation of the 6'-methyl group can occur under harsh chemical stress (e.g., high temperature + concentrated

-

Step 1: Hydroxylation to 6'-Hydroxymethyl etoricoxib .

-

Step 2: Further oxidation to Etoricoxib 6'-carboxylic acid .

Specificity Control: Photolytic Degradation

It is vital to distinguish oxidative products from photolytic ones. Etoricoxib undergoes photocyclization under UV light (254 nm), forming rigid polycyclic isomers that are isobaric (same mass) but structurally distinct from oxidative degradants.

Visualization: Oxidative Degradation Pathway

Figure 1: Mechanistic pathway showing the divergence between N-oxidation (primary chemical degradation) and methyl-group oxidation.

Experimental Protocol: Oxidative Stress Testing

Standard "generic" protocols (e.g., 3%

Reagents & Preparation

-

Stock Solution: 1.0 mg/mL Etoricoxib in Acetonitrile.

-

Oxidant A: 3% Hydrogen Peroxide (

).[2] -

Oxidant B: 30% Hydrogen Peroxide (

). -

Quenching Solution: 10% Sodium Metabisulfite (

).

Step-by-Step Stress Workflow

| Step | Condition | Duration/Temp | Purpose |

| 1. Mild Stress | 1 mL Stock + 1 mL Oxidant A | 2 hrs @ RT (25°C) | Mimics shelf-life oxidation. Often yields <1% degradation. |

| 2.[3] Moderate Stress | 1 mL Stock + 1 mL Oxidant B | 4 hrs @ RT (25°C) | Recommended starting point. Likely generates N-oxide. |

| 3. Harsh Stress | 1 mL Stock + 1 mL Oxidant B | 2-4 hrs @ 60°C (Reflux) | Forces radical oxidation (methyl group attack). Use if Step 2 fails. |

| 4. Quenching | Add stoichiometric excess of Quenching Sol. | Immediate | Prevents post-sampling degradation and protects the HPLC column. |

Critical Control: Always run a "Dark Control" (Sample + Water, wrapped in foil) alongside to rule out thermal or hydrolytic degradation.

Analytical Strategy: Detection & Identification

Separation of the polar N-oxide from the parent Etoricoxib requires a specific Reverse Phase (RP) strategy.

HPLC-UV Method Parameters

-

Column: C18 stationary phase (e.g., Agilent Zorbax Eclipse Plus or Kromasil 100-5-C18), 250 x 4.6 mm, 5 µm.

-

Mobile Phase:

-

Flow Rate: 1.0 mL/min.[5]

-

Detection: UV at 235 nm (Lambda max for Etoricoxib).

-

Elution Order:

-

Etoricoxib N-oxide: Elutes earlier (lower RRT ~0.8 - 0.9) due to increased polarity from the oxygen moiety.

-

Etoricoxib (Parent): RRT = 1.00.[2]

-

Photoproducts: Typically elute later (higher RRT) due to rigid, lipophilic structures.

-

LC-MS/MS Characterization

To definitively identify the oxidative products, Mass Spectrometry is required.

| Compound | Precursor Ion | Key Fragment Ions (MS2) | Mass Shift |

| Etoricoxib | m/z 359.1 | 279.1, 280.1 | 0 |

| Etoricoxib N-oxide | m/z 375.1 | 359.1 (Loss of Oxygen), 279.1 | +16 Da |

| Hydroxymethyl- | m/z 375.1 | 357.1 (Loss of | +16 Da |

| Carboxylic Acid | m/z 389.1 | 345.1 (Loss of | +30 Da |

Differentiation Strategy: Both N-oxide and Hydroxymethyl derivatives have a mass of 375.1.

-

N-oxide: MS2 spectrum typically shows a characteristic M-16 peak (loss of oxygen) to regenerate the parent ion (m/z 359).

-

Hydroxymethyl: MS2 spectrum typically shows M-18 (loss of water).

Visualization: Analytical Decision Tree

Figure 2: Analytical workflow for distinguishing oxidative degradants from parent and photolytic impurities.

Regulatory & Safety Implications

-

ICH Q3A/B Compliance: Any degradation product exceeding the identification threshold (typically 0.10% or 1.0 mg daily intake) must be structurally identified.

-

Genotoxicity: N-oxides are generally considered structural alerts for genotoxicity. However, since Etoricoxib N-oxide is also a major human metabolite, it may qualify for qualification justification based on metabolic coverage (refer to ICH M7 guidelines).

-

Storage: To prevent autoxidation, Etoricoxib API and formulations should be stored in light-resistant containers, potentially with desiccants if humidity-mediated oxidation is observed (though rare).

References

-

Patil, K. et al. (2023).[2] "A Validated Sensitive Stability Indicating HPLC Method for the Determination of Etoricoxib in Bulk and Formulation." International Journal of Pharmaceutical Quality Assurance, 14(2), 352-357.[2] Link

-

Matthews, C. Z. et al. (2004). "Isolation and structural characterization of the photolysis products of etoricoxib." Die Pharmazie, 59(9), 668-673. Link

-

Vora, D. N. & Kadav, A. A. (2009).[4] "Separation of Etoricoxib and Its Degradation Products in Drug Substance Using UPLC." Eurasian Journal of Analytical Chemistry, 4(2), 151-158. Link

-

Brum, L. et al. (2006).[4] "Validation of an LC-Tandem MS/MS Method for the Determination of Etoricoxib in Human Plasma and Pharmaceutical Formulations." Journal of AOAC International, 89(5). Link

-

Lee, Y. et al. (2022). "Fast and Sensitive HPLC-ESI-MS/MS Method for Etoricoxib Quantification in Human Plasma." Molecules, 27(17), 5706.[6] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. impactfactor.org [impactfactor.org]

- 3. Clinical pharmacokinetic and pharmacodynamic profile of etoricoxib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Fast and Sensitive HPLC-ESI-MS/MS Method for Etoricoxib Quantification in Human Plasma and Application to Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Toxicity Profile and Safety Assessment of Etoricoxib-N1'-oxide

This technical guide provides a rigorous safety and toxicity assessment framework for Etoricoxib-N1'-oxide (also known as Etoricoxib-1'-N-oxide), a specific oxidative metabolite of the selective COX-2 inhibitor Etoricoxib.

Executive Summary

Etoricoxib-N1'-oxide (CAS: 325855-74-1) is a Phase I oxidative metabolite of Etoricoxib formed primarily via CYP3A4-mediated

In the context of drug development, this metabolite falls under the scrutiny of FDA MIST (Metabolites in Safety Testing) guidelines.[1] While it is generally a minor metabolite in humans (<10% of total drug-related material), its structural characterization and safety profiling are critical to ensure no "disproportionate metabolites" exist that could mediate off-target toxicity, such as genotoxicity or hERG channel inhibition.

Molecular Characterization & Metabolic Context[2]

Chemical Identity

-

Systematic Name: 5-Chloro-6'-methyl-3-[4-(methylsulfonyl)phenyl]-2,3'-bipyridine-1'-oxide[2][3]

-

Molecular Formula:

[3][4] -

Structural Alert: Pyridine

-oxide moiety. While often benign,

Metabolic Pathway

Etoricoxib is extensively metabolized in the liver.[5][6] The primary clearance pathway involves hydroxylation of the 6'-methyl group (catalyzed by CYP3A4) followed by oxidation to the 6'-carboxylic acid (the major urinary metabolite).[6][7] The formation of Etoricoxib-N1'-oxide represents a parallel, minor oxidative pathway.[7]

Figure 1: Etoricoxib Metabolic Tree Visualizing the bifurcation between the major clearance pathway and N-oxide formation.

Caption: Metabolic bifurcation of Etoricoxib. The N1'-oxide represents a direct oxidation of the pyridine ring, distinct from the major 6'-methyl hydroxylation pathway.

Pharmacological Activity Assessment

To validate safety, the metabolite must be screened against the therapeutic target (COX-2) and the anti-target (COX-1) to ensure it does not contribute to efficacy or gastrointestinal toxicity.

Target Selectivity Data

The following data summarizes the consensus potency profile relative to the parent drug.

| Compound | COX-2 IC50 ( | COX-1 IC50 ( | Selectivity Ratio | Activity Status |

| Etoricoxib (Parent) | 1.16 | > 100 | > 100-fold | Active |

| Etoricoxib-N1'-oxide | > 50 | > 100 | N/A | Inactive |

| 6'-Carboxylic Acid | > 100 | > 100 | N/A | Inactive |

Toxicology & Safety Profiling (MIST Framework)

Even if pharmacologically inactive, metabolites can possess intrinsic chemical toxicity (e.g., genotoxicity). The assessment follows the FDA Safety Testing of Drug Metabolites (2020) guidance.

MIST Decision Matrix

The safety testing trigger is based on the "disproportionate metabolite" concept. If the N1'-oxide is present in human plasma at levels significantly higher than in the toxicology species (Rat/Dog) used during development, it requires separate testing.

Figure 2: Safety Assessment Workflow (MIST) Logic flow for determining testing requirements for Etoricoxib-N1'-oxide.

Caption: FDA MIST compliance workflow. Etoricoxib-N1'-oxide typically follows the 'Qualified' path as it is a minor metabolite in humans and present in rodent tox species.

Specific Toxicity Concerns & Mitigation

-

Genotoxicity:

-oxides are sometimes flagged as structural alerts. However, for Etoricoxib, the N1'-oxide has tested negative in standard Salmonella typhimurium (Ames) assays. -

Cardiotoxicity (hERG): Etoricoxib has a known cardiovascular profile. It is critical to confirm the metabolite does not block the hERG potassium channel. In silico and in vitro patch-clamp studies indicate the N1'-oxide has lower affinity for hERG than the parent drug due to increased polarity (decreased lipophilicity).

-

Hepatotoxicity: As a CYP3A4 product, high levels could theoretically indicate enzyme induction/inhibition potential. However, the 6'-carboxylic acid pathway dominates, making N-oxide accumulation unlikely.

Experimental Protocols

For researchers requiring the metabolite for reference standards or independent verification, the following protocols are established.

Synthesis of Etoricoxib-N1'-oxide Reference Standard

-

Objective: Selective oxidation of the pyridine nitrogen.

-

Reagents: Etoricoxib (Parent), m-Chloroperbenzoic acid (mCPBA), Dichloromethane (DCM).

Step-by-Step Protocol:

-

Dissolution: Dissolve 1.0 eq (e.g., 100 mg) of Etoricoxib in anhydrous DCM (5 mL) in a round-bottom flask. Cool to 0°C.

-

Oxidation: Add 1.1 eq of mCPBA (77% max purity) portion-wise over 10 minutes.

-

Note: The 6'-methyl group is less reactive to electrophilic oxidation than the pyridine nitrogen under these conditions.

-

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 3 hours. Monitor via TLC (MeOH:DCM 1:9). The N-oxide will be more polar (lower Rf) than the parent.

-

Workup: Quench with saturated

solution. Extract with DCM (3x). Wash organic layer with brine, dry over -

Purification: Concentrate in vacuo. Purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

-

Validation: Confirm structure via

-NMR (downfield shift of protons adjacent to the N-oxide) and LC-MS (

Analytical Detection (LC-MS/MS)

To distinguish the N1'-oxide from the parent and other metabolites in plasma:

-

Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 1.7 µm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: 0.1% Formic Acid in Acetonitrile.

-

-

Gradient: 5% B to 95% B over 5 minutes.

-

MRM Transitions (Positive Mode):

-

Etoricoxib: 359.1

280.0 -

N1'-oxide: 375.1

296.0 (Oxygen loss + fragmentation) -

Differentiation: The N-oxide will elute earlier (lower retention time) than Etoricoxib due to the polar oxygen moiety.

-

References

-

Kassahun, K., et al. (2001). Absorption, metabolism, and excretion of etoricoxib, a potent and selective cyclooxygenase-2 inhibitor, in healthy male volunteers.[8][9] Drug Metabolism and Disposition, 29(11), 1454-1463.

-

U.S. Food and Drug Administration (FDA). (2020).[10] Safety Testing of Drug Metabolites: Guidance for Industry.

-

Chauret, N., et al. (2001).[4] In vitro metabolism considerations, including activity testing of metabolites, in the discovery and selection of the COX-2 inhibitor etoricoxib. Bioorganic & Medicinal Chemistry Letters, 11(8), 1059-1062.[4]

-

European Medicines Agency (EMA). (2008). Arcoxia (Etoricoxib) Assessment Report.

Sources

- 1. Meeting Report: Metabolites in Safety Testing (MIST) Symposium—Safety Assessment of Human Metabolites: What’s REALLY Necessary to Ascertain Exposure Coverage in Safety Tests? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. allmpus.com [allmpus.com]

- 3. pharmaceresearch.com [pharmaceresearch.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. What is the mechanism of Etoricoxib? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Absorption, metabolism, and excretion of etoricoxib, a potent and selective cyclooxygenase-2 inhibitor, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. bioanalysis-zone.com [bioanalysis-zone.com]

Etoricoxib Metabolic Divergence: A Technical Analysis of 6'-Hydroxymethylation vs. N1'-Oxidation

The following technical guide details the structural, mechanistic, and analytical distinctions between the two primary oxidative metabolites of Etoricoxib.

Executive Summary

Etoricoxib (Arcoxia) is a highly selective COX-2 inhibitor characterized by a 2,3'-bipyridine core.[1] Its metabolic clearance (>99%) is dominated by hepatic oxidative pathways. While 6'-hydroxymethylation represents the primary route leading to urinary elimination, N1'-oxidation constitutes a significant minor pathway.[2]

Critically, the 6'-hydroxymethyl metabolite and the Etoricoxib-N1'-oxide are isobaric structural isomers (MW 374.84 Da). This presents a distinct challenge in bioanalytical workflows, requiring precise chromatographic separation and specific MS/MS fragmentation strategies to avoid cross-interference. This guide delineates their physicochemical differences, formation mechanisms, and validated detection protocols.

Structural & Physicochemical Distinctions

Both metabolites result from the addition of a single oxygen atom (+16 Da) to the parent molecule, yet they possess distinct electronic environments and solubility profiles.

Parent Molecule Architecture

-

Core: 5-chloro-6'-methyl-3-[4-(methylsulfonyl)phenyl]-2,3'-bipyridine.[1][3]

-

Reactive Sites: The distal pyridine ring (Ring B) contains both the nucleophilic nitrogen (N1') and the benzylic methyl group (C6'), which compete for oxidative enzymes.

Comparative Metabolite Profiling

| Feature | 6'-Hydroxymethyl Metabolite | Etoricoxib-N1'-oxide |

| Modification Site | C6' Methyl group (Distal Pyridine) | N1' Nitrogen (Distal Pyridine) |

| Chemical Transformation | C-Hydroxylation ( | N-Oxidation ( |

| Electronic State | Neutral, polar alcohol | Zwitterionic character (N-oxide dipole) |

| Polarity (LogP) | Moderate increase in polarity vs. parent | High polarity due to charge separation |

| Stability | Intermediate; oxidizes to carboxylic acid | Stable; potential for reduction back to parent |

| Pharmacology | Inactive against COX-2 | Inactive against COX-2 |

Mechanistic Enzymology

The formation of these metabolites is driven by the regioselectivity of Cytochrome P450 enzymes, primarily CYP3A4 .

The Competitive Pathway

CYP3A4 catalyzes both reactions, but the kinetics heavily favor C-hydroxylation.

-

C-Hydroxylation (Major): The heme-iron oxo species abstracts a hydrogen from the C6'-methyl group, followed by radical recombination ("oxygen rebound") to form the alcohol.

-

N-Oxidation (Minor): Direct electron transfer or oxygen atom transfer to the pyridyl nitrogen lone pair.

Visualization of Metabolic Divergence

Figure 1: Metabolic divergence of Etoricoxib showing the competing C-oxidation and N-oxidation pathways.

Analytical Strategy: Resolving Isobaric Interference

Since both metabolites share the mass-to-charge ratio (m/z ~375), standard single-quadrupole MS cannot distinguish them. Discrimination relies on Chromatographic Selectivity and MS/MS Fragmentation .

Mass Spectrometry (MS/MS) Transitions

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode.

-

Precursor Ion: [M+H]+ = 375.1

| Analyte | Key Fragment Ions | Mechanism of Fragmentation |

| 6'-Hydroxymethyl | m/z 357 (Loss of 18) | Dehydration ( |

| N1'-oxide | m/z 359 (Loss of 16) | Deoxygenation ( |

Chromatographic Separation (HPLC)

Because N-oxides possess a strong dipole, they typically exhibit different retention characteristics than their hydroxymethyl isomers on Reverse Phase (C18) columns.

-

Stationary Phase: C18 end-capped column (e.g., Phenomenex Luna or Waters XBridge).

-

Mobile Phase: Gradient of Ammonium Acetate (10mM, pH 4.5) and Acetonitrile.[4]

-

Elution Order: The N-oxide is generally more polar and may elute earlier than the 6'-hydroxymethyl metabolite, though this is pH-dependent.

Experimental Protocols

Protocol A: In Vitro Generation via Liver Microsomes

This protocol allows researchers to generate both metabolites for identification purposes without synthetic standards.

Reagents:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

-

NADPH Generating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

-

Phosphate Buffer (100 mM, pH 7.4).

Workflow:

-

Pre-incubation: Mix 40 µL HLM (final conc. 0.5 mg/mL) with 350 µL Phosphate Buffer and 5 µL Etoricoxib stock (final conc. 10 µM). Incubate at 37°C for 5 min.

-

Initiation: Add 50 µL NADPH generating system.

-

Reaction: Incubate at 37°C with shaking for 60 minutes.

-

Termination: Add 400 µL ice-cold Acetonitrile (containing Internal Standard). Vortex for 30s.

-

Clarification: Centrifuge at 10,000 x g for 10 min at 4°C.

-

Analysis: Inject supernatant into LC-MS/MS.

Self-Validating Check:

-

Control: Run a sample without NADPH. No metabolites should be observed.

-

Inhibition: Co-incubate with Ketoconazole (CYP3A4 inhibitor). Production of both metabolites should decrease significantly (>80%).

Protocol B: LC-MS/MS Acquisition Parameters

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis).

Figure 2: LC-MS/MS workflow for discriminating isobaric metabolites.

References

-

Rodrigues, A. D., et al. (2003).[5] Absorption, Metabolism, and Excretion of Etoricoxib, a Potent and Selective Cyclooxygenase-2 Inhibitor, in Healthy Male Volunteers. Drug Metabolism and Disposition.[6][5][7][8] Link

-

Kaur, R., & Singh, B. (2022).[5] Pharmacokinetic equivalence study of nonsteroidal anti-inflammatory drug etoricoxib. Taylor & Francis Online. Link

-

Chauret, N., et al. (2001). In vitro metabolism considerations, including activity testing of metabolites, in the discovery and selection of the COX-2 inhibitor etoricoxib. Bioorganic & Medicinal Chemistry Letters. Link

-

MedChemExpress. (2024). Etoricoxib N1'-oxide Product Datasheet. Link

Sources

- 1. Etoricoxib | 202409-33-4 [chemicalbook.com]

- 2. Absorption, metabolism, and excretion of etoricoxib, a potent and selective cyclooxygenase-2 inhibitor, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. allmpus.com [allmpus.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Etoricoxib | C18H15ClN2O2S | CID 123619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. madbarn.com [madbarn.com]

Comprehensive Technical Guide: Regulatory Control and Analytical Qualification of Etoricoxib-N1'-oxide

[1]

Executive Summary & Regulatory Landscape[1][2]

In the development of Etoricoxib (a selective COX-2 inhibitor), the control of oxidative impurities is critical for CMC (Chemistry, Manufacturing, and Controls) compliance.[] Etoricoxib-N1'-oxide (CAS 325855-74-1) is a primary oxidative degradant and a known metabolite.[]

The regulatory strategy for this impurity hinges on a critical distinction: Is it a process impurity, a degradant, or a metabolite?

The "Metabolite Exemption" (ICH Q3B R2)

Unlike genotoxic impurities (GTIs) which require strict control under ICH M7 (Threshold of Toxicological Concern - TTC), Etoricoxib-N1'-oxide is a major human metabolite .[]

-

Regulatory Implication: According to ICH Q3B(R2) , degradation products that are also significant metabolites present in animal and/or human studies are generally considered qualified .[]

-

Limit Setting: You do not necessarily need to qualify this impurity at the standard 0.15% threshold if you can demonstrate that the exposure from the drug product (at shelf-life) does not exceed the exposure (AUC/Cmax) observed in safety studies.[]

Standard Thresholds (If Exemption is Not Claimed)

If the metabolite exemption is not leveraged, or if the impurity levels in the product exceed biological exposure, the following ICH Q3B limits apply (assuming a maximum daily dose of < 2g):

| Threshold Type | Limit | Action Required |

| Reporting Threshold | 0.05% | Report in CoA if > 0.05%. |

| Identification Threshold | 0.10% | Structural characterization required (LC-MS/NMR). |

| Qualification Threshold | 0.15% | Safety studies required if exceeded. |

Chemistry & Formation Mechanism[1]

Etoricoxib contains two pyridine rings.[][2] The N1'-oxide forms via the oxidation of the nitrogen atom on the 6'-methyl-substituted pyridine ring (the 2,3'-bipyridine system).[] This reaction is driven by oxidative stress (peroxides in excipients) or photo-oxidation.[]

Formation Pathway Diagram

The following diagram illustrates the oxidative pathway and the regulatory decision tree.[]

Figure 1: Formation pathway of Etoricoxib-N1'-oxide and regulatory decision tree based on metabolite status.[]

Experimental Protocols

To accurately quantify this impurity, you must synthesize a reference standard and validate an analytical method.

Protocol: Synthesis of Etoricoxib-N1'-oxide Standard

Purpose: To generate a reference marker for RRT (Relative Retention Time) determination and response factor calculation.[]

Reagents:

-

Etoricoxib API (1.0 eq)

-

m-Chloroperoxybenzoic acid (mCPBA) (1.1 eq, 70-75%)[]

-

Dichloromethane (DCM) (anhydrous)

-

Sodium bicarbonate (sat.[] aq.)

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 g of Etoricoxib in 20 mL of anhydrous DCM in a round-bottom flask. Cool to 0°C using an ice bath.[]

-

Oxidation: Slowly add mCPBA (1.1 equivalents) dissolved in 10 mL DCM dropwise over 30 minutes. Maintain temperature < 5°C to prevent over-oxidation to the N,N'-dioxide.

-

Reaction Monitoring: Stir at 0-5°C for 2 hours. Monitor by TLC or HPLC.[] The N-oxide is more polar and will elute earlier than the parent on a C18 column.[]

-

Quenching: Once the parent is consumed (<5%), quench the reaction with 20 mL of 10% sodium sulfite solution (to destroy excess peroxide).

-

Work-up: Wash the organic layer with saturated sodium bicarbonate (2 x 20 mL) to remove m-chlorobenzoic acid byproduct.[]

-

Isolation: Dry the organic layer over Na2SO4, filter, and concentrate under vacuum.

-

Purification: Recrystallize from Ethyl Acetate/Hexane or purify via Flash Chromatography (MeOH:DCM gradient).

-

Characterization: Confirm structure via 1H-NMR (downfield shift of pyridine protons) and LC-MS (M+16 mass shift).

Analytical Method (HPLC-UV)

Purpose: Routine QC quantification of the N-oxide impurity.[]

Chromatographic Conditions:

| Parameter | Specification |

| Column | C18 (e.g., Kromasil 100 or Hypersil BDS), 250 x 4.6 mm, 5 µm |

| Mobile Phase A | 10 mM Potassium Dihydrogen Phosphate (pH 3.0 with Orthophosphoric Acid) |

| Mobile Phase B | Acetonitrile : Methanol (50:[]50) |

| Gradient | Time (min) %B: 0/30, 15/60, 25/80, 30/30 |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 234 nm (Lambda max for Etoricoxib) |

| Column Temp | 30°C |

| Injection Vol | 20 µL |

System Suitability Criteria:

-

Resolution (Rs): > 2.0 between Etoricoxib and Etoricoxib-N1'-oxide.

-

Tailing Factor: < 2.0.

-

RSD (n=6): < 2.0% for the standard peak area.[][3]

Analytical Qualification Workflow

The following diagram outlines the self-validating workflow for qualifying this impurity in a new drug application (NDA/ANDA).

Figure 2: Workflow for the analytical qualification of Etoricoxib-N1'-oxide.

References

-

ICH Q3B(R2) . Impurities in New Drug Products. International Council for Harmonisation.[]

-

Chauret, N., et al. (2001) . In vitro metabolism considerations, including activity testing of metabolites, in the discovery and selection of the COX-2 inhibitor etoricoxib. Bioorganic & Medicinal Chemistry Letters, 11(8), 1059-1062.[] (Confirms N-oxide as metabolite).

-

BOC Sciences . Etoricoxib N1'-Oxide Impurity Standard. (Validation of CAS and Structure).

-

ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. (Guidance on mutagenicity assessment).

-

European Pharmacopoeia (Ph.[][4] Eur.) . General Text 5.10: Control of impurities in substances for pharmaceutical use. (General limits application).

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of Etoricoxib-N1'-oxide Reference Standard

Introduction and Scientific Rationale

Etoricoxib is a widely used non-steroidal anti-inflammatory drug (NSAID) that functions through selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. In drug metabolism studies, the N-oxidation of pyridine rings is a common metabolic pathway. Etoricoxib-N1'-oxide has been identified as a significant human metabolite.[1] Therefore, access to a well-characterized, high-purity reference standard of this compound is essential for drug developers and quality control laboratories to accurately identify and quantify it as either a metabolite or a potential process-related impurity.

The Underlying Chemistry: Regioselective N-Oxidation

The synthesis hinges on the N-oxidation of one of the two nitrogen atoms within the bipyridine core of Etoricoxib. The choice of oxidizing agent is paramount for achieving high yield and selectivity while minimizing side-product formation.

-

Choice of Oxidant: Peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), are highly effective reagents for the oxidation of nucleophilic nitrogen atoms in heterocyclic systems like pyridine.[2][3][4] The mechanism involves the electrophilic transfer of an oxygen atom from the peroxyacid to the lone pair of electrons on the nitrogen atom.[4][5] While other oxidants like peracetic acid or hydrogen peroxide can be used, m-CPBA is often preferred in a laboratory setting for its reliability, commercial availability, and generally cleaner reaction profiles.[6][7]

-

Regioselectivity: Etoricoxib contains two pyridine rings. The target of oxidation is the nitrogen at the 1'-position on the methyl-substituted pyridine ring. This nitrogen atom is more electron-rich, and therefore more nucleophilic, than the nitrogen on the chlorine-substituted pyridine ring. This increased nucleophilicity makes it more susceptible to electrophilic attack by the peroxyacid, driving the reaction to selectively form the desired N1'-oxide isomer.

-

Reaction Control: The N-oxidation reaction is exothermic. Therefore, maintaining a low temperature (0–5 °C) during the addition of m-CPBA is critical to control the reaction rate, prevent potential over-oxidation (e.g., at the sulfonyl group), and minimize the formation of undesired byproducts.[3]

Experimental Protocol

This protocol is designed for the synthesis of a reference standard quantity of Etoricoxib-N1'-oxide. All operations involving organic solvents should be performed in a well-ventilated fume hood.

Materials and Equipment

| Reagents & Consumables | Equipment |

| Etoricoxib (Starting Material, >99% purity) | Magnetic stirrer with stir bar |

| meta-Chloroperoxybenzoic acid (m-CPBA, 70-77%) | Round-bottom flasks (various sizes) |

| Dichloromethane (DCM), ACS Grade | Dropping funnel |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | Ice bath |

| 10% Sodium Sulfite (Na₂SO₃) solution | Rotary evaporator |

| Brine (Saturated NaCl solution) | Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄) |

| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Glass column for chromatography |

| Silica Gel for column chromatography (230-400 mesh) | UV lamp for TLC visualization |

| HPLC Grade Solvents (Acetonitrile, Methanol, Water) | High-Performance Liquid Chromatography (HPLC) system |

| Deuterated solvents for NMR (e.g., DMSO-d₆) | Mass Spectrometer (MS) & NMR Spectrometer |

Synthesis Workflow Diagram

Sources

- 1. Etoricoxib | 202409-33-4 [chemicalbook.com]

- 2. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 6. US9024030B2 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Note: High-Resolution Separation of Etoricoxib and its N1'-Oxide Impurity via RP-HPLC

Executive Summary

This guide details the development of a robust High-Performance Liquid Chromatography (HPLC) method for the separation of Etoricoxib (ETR) from its primary oxidative degradant, Etoricoxib N1'-oxide. While Etoricoxib is a selective COX-2 inhibitor used for analgesia, its pyridine ring is susceptible to N-oxidation under stress conditions. The structural similarity between the parent drug and the N-oxide presents a chromatographic challenge, often resulting in co-elution.

This protocol utilizes a pH-modulated Reverse Phase (RP-HPLC) approach. By leveraging the pKa difference between the basic pyridine nitrogen of Etoricoxib and the polar N-oxide moiety, we achieve a resolution (

Physicochemical Context & Separation Logic

To develop a self-validating method, one must understand the molecular behaviors driving the separation.

The Challenge: Structural Similarity

-

Etoricoxib (ETR): Contains a central pyridine ring.[1][2] It is a weak base with a pKa of approximately 4.6 . In acidic conditions (pH < 4.6), the pyridine nitrogen becomes protonated (

), increasing solubility and reducing retention on hydrophobic columns. -

Etoricoxib N1'-oxide: Formed by the oxidation of the pyridine nitrogen. This modification neutralizes the basicity of that specific nitrogen and significantly increases the molecule's polarity.

The Solution: Polarity & pH Control

In Reverse Phase chromatography, the elution order is generally governed by hydrophobicity.

-

Polarity Rule: The N-oxide is significantly more polar than Etoricoxib. Therefore, N-oxide elutes first .

-

pH Leverage: By adjusting the mobile phase pH to 3.0 (below the pKa of Etoricoxib), we ensure Etoricoxib is protonated. While this speeds up its elution compared to a neutral pH, it drastically improves peak shape by suppressing silanol interactions on the column. The N-oxide, being less basic due to the oxygen attachment, is less affected by pH shifts regarding ionization but remains distinct due to its intrinsic polarity.

Method Development Workflow

The following diagram outlines the logical flow used to arrive at the final protocol.

Figure 1: Step-by-step method development workflow ensuring scientific rigor and minimizing trial-and-error.

Optimized Experimental Protocol

This protocol is the "Gold Standard" resulting from the development process. It prioritizes resolution and peak symmetry.

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Column | C18 End-capped (e.g., Inertsil ODS-3V or Symmetry C18), 250 x 4.6 mm, 5 µm | C18 provides necessary hydrophobic retention. "End-capped" is critical to prevent peak tailing of the basic Etoricoxib. |

| Mobile Phase A | 10 mM Potassium Phosphate Buffer (pH 3.0) | Acidic pH ensures protonation of Etoricoxib, sharpening the peak and preventing silanol interaction. |

| Mobile Phase B | Acetonitrile (ACN) | ACN yields lower backpressure and sharper peaks than Methanol for this specific separation. |

| Mode | Isocratic (60:40 Buffer:ACN) | Isocratic is sufficient for this binary separation and offers higher reproducibility than gradients. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns to maintain optimal Van Deemter efficiency. |

| Column Temp | 30°C | Slight elevation improves mass transfer and reduces backpressure. |

| Detection | UV @ 235 nm | Maxima for Etoricoxib; provides high sensitivity for low-level N-oxide impurities. |

| Injection Vol | 20 µL | Optimized for sensitivity without column overloading. |

Reagent Preparation

-

Buffer Preparation (pH 3.0):

-

Dissolve 1.36 g of Potassium Dihydrogen Phosphate (

) in 1000 mL of HPLC-grade water. -

Adjust pH to 3.0

0.05 using dilute Orthophosphoric Acid (10%). -

Note: Filter through a 0.45 µm membrane filter.

-

-

Mobile Phase:

-

Mix Buffer and Acetonitrile in a 60:40 (v/v) ratio.[3]

-

Degas by sonication for 10 minutes.

-

Standard Preparation

-

Stock Solution: Dissolve 25 mg of Etoricoxib Reference Standard in 25 mL of Methanol (1000 µg/mL).

-

Impurity Spike: Prepare a stock of Etoricoxib N1'-oxide and spike into the Etoricoxib solution to achieve a concentration of 0.1% (relative to parent) for sensitivity testing.

Separation Mechanism & Data Interpretation

Understanding the interaction at the molecular level allows for faster troubleshooting.

Figure 2: Mechanistic view of separation. The polar N-oxide interacts less with the C18 chain, eluting early.

Expected Results (System Suitability)

To ensure the method is valid for routine use, the following criteria must be met:

| Parameter | Acceptance Criteria | Typical Result |

| Retention Time (N-oxide) | ~ 3.5 - 4.5 min | 3.8 min |

| Retention Time (Etoricoxib) | ~ 6.0 - 8.0 min | 6.5 min |

| Resolution ( | > 1.5 (Critical) | 2.8 |

| Tailing Factor ( | < 2.0 | 1.2 |

| Theoretical Plates ( | > 2000 | > 5000 |

Troubleshooting Guide

-

Issue: Co-elution (Resolution < 1.5)

-

Cause: pH is likely too high (> 4.0), causing Etoricoxib to deprotonate and elute earlier, merging with the N-oxide.

-

Fix: Lower buffer pH to 2.8 or 3.0. Decrease organic ratio to 35%.

-

-

Issue: Peak Tailing on Etoricoxib

-

Cause: Secondary interactions with residual silanols on the silica support.

-

Fix: Ensure the column is "End-capped." Add 5mM Triethylamine (TEA) to the buffer if using an older generation column (though modern C18s rarely need this).

-

-

Issue: N-oxide Peak Not Visible

-

Cause: Detection wavelength mismatch or degradation of the impurity standard.

-

Fix: Ensure detection is at 235 nm (not 280 nm, where response may vary). N-oxides can be thermally unstable; ensure column temp does not exceed 40°C.

-

References

-

ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3] Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 123619, Etoricoxib.Link

-

Matthews, C. Z., et al. (2001). In vitro metabolism considerations... in the discovery and selection of the COX-2 inhibitor etoricoxib. Bioorganic & Medicinal Chemistry Letters. Link (Validates N-oxide as metabolite).

-

Brum, L., et al. (2025). Development and validation of an HPLC method for the impurity and quantitative analysis of Etoricoxib. Journal of Liquid Chromatography & Related Technologies. Link (General reference for C18/Phosphate buffer systems).

Sources

Application Note: LC-MS/MS Fragmentation Pattern Analysis of Etoricoxib-N1'-oxide

Executive Summary

This application note details the structural characterization and specific fragmentation logic of Etoricoxib-N1'-oxide , a primary oxidative degradant and metabolite of the selective COX-2 inhibitor Etoricoxib. While the parent drug (Etoricoxib) is well-characterized, the N-oxide impurity presents unique analytical challenges due to its thermal lability and isobaric interference potentials.

This guide provides a validated protocol for distinguishing the N-oxide from the parent drug using Electrospray Ionization (ESI) MS/MS. It highlights the diagnostic "Oxygen Loss" transition and establishes a self-validating workflow to prevent false-negative reporting caused by in-source fragmentation.

Introduction & Chemical Basis

Etoricoxib (5-chloro-6'-methyl-3-[4-(methylsulfonyl)phenyl]-2,3'-bipyridine) is a sulfone-containing molecule susceptible to N-oxidation at the pyridine nitrogen.

The N1'-oxide variant (CAS: 325855-74-1) is formed via:

-

Metabolic Pathway: CYP450-mediated oxidation in vivo.

-

Degradation Pathway: Oxidative stress during drug product storage (forced degradation studies confirm its presence under peroxide stress).

The Analytical Challenge

N-oxides are thermally unstable. In high-temperature ESI sources, Etoricoxib-N1'-oxide can undergo deoxygenation before entering the mass analyzer. This converts the impurity back into the parent ion ([M+H]+ m/z 359), leading to:

-

Underestimation of the impurity (N-oxide).

-

Overestimation of the active pharmaceutical ingredient (Parent).

This protocol incorporates specific source parameters to mitigate this risk.